molecular formula C11H13ClN2O2S B2449234 ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride CAS No. 299901-47-6

ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride

Cat. No.: B2449234
CAS No.: 299901-47-6
M. Wt: 272.75
InChI Key: PYPVYRNCXZZBGR-UHFFFAOYSA-N
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Description

Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is a chemical compound that features a benzimidazole moiety, which is a fused heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization.

    Thioether Formation: The benzimidazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the thioether linkage.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-benzimidazol-2-yl)acetate: Lacks the thioether linkage, which may affect its biological activity.

    2-(1H-Benzimidazol-2-yl)thioacetic acid: Similar structure but different functional groups, leading to different chemical properties and applications.

    Benzimidazole: The parent compound, which serves as the core structure for many derivatives.

Uniqueness

Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride is unique due to the presence of both the benzimidazole and thioether functionalities, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S.ClH/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11;/h3-6H,2,7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPVYRNCXZZBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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